Proadrenomedullin (1-20), human

Description

Properties

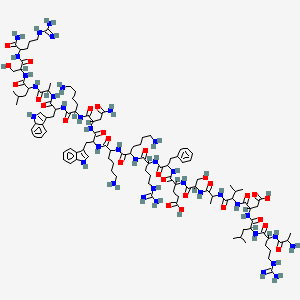

Molecular Formula |

C112H178N36O27 |

|---|---|

Molecular Weight |

2460.8 g/mol |

IUPAC Name |

5-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C112H178N36O27/c1-57(2)46-77(102(168)147-85(56-150)107(173)132-70(90(118)156)35-23-43-125-110(119)120)139-92(158)61(8)130-100(166)80(49-64-53-128-68-30-15-13-28-66(64)68)142-97(163)73(34-19-22-42-115)136-105(171)82(51-86(117)151)144-104(170)81(50-65-54-129-69-31-16-14-29-67(65)69)143-96(162)72(33-18-21-41-114)135-94(160)71(32-17-20-40-113)134-95(161)75(37-25-45-127-112(123)124)137-103(169)79(48-63-26-11-10-12-27-63)141-99(165)76(38-39-87(152)153)138-108(174)84(55-149)146-93(159)62(9)131-109(175)89(59(5)6)148-106(172)83(52-88(154)155)145-101(167)78(47-58(3)4)140-98(164)74(133-91(157)60(7)116)36-24-44-126-111(121)122/h10-16,26-31,53-54,57-62,70-85,89,128-129,149-150H,17-25,32-52,55-56,113-116H2,1-9H3,(H2,117,151)(H2,118,156)(H,130,166)(H,131,175)(H,132,173)(H,133,157)(H,134,161)(H,135,160)(H,136,171)(H,137,169)(H,138,174)(H,139,158)(H,140,164)(H,141,165)(H,142,163)(H,143,162)(H,144,170)(H,145,167)(H,146,159)(H,147,168)(H,148,172)(H,152,153)(H,154,155)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127) |

InChI Key |

PIRWNASAJNPKHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PAMP Peptide Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular motifs characteristic of invading pathogens, which are recognized by the host's innate immune system. PAMP peptides, a significant class of these molecules, are crucial for initiating immune responses. Their recognition by Pattern Recognition Receptors (PRRs) on immune cells triggers a cascade of signaling events, leading to the production of inflammatory cytokines and chemokines to combat infection.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and signaling pathways of PAMP peptides, offering valuable insights for researchers and professionals in immunology and drug development.

PAMP Peptide Discovery and Identification

The discovery of novel PAMP peptides is a critical step in understanding host-pathogen interactions and developing new immunomodulatory therapeutics. The process typically involves a combination of computational and experimental approaches.

Experimental Workflow for PAMP Peptide Discovery

The discovery and validation of PAMP peptides follow a structured workflow, beginning with the identification of potential candidates and culminating in the confirmation of their immunological activity.

Workflow for the discovery and validation of PAMP peptides.

PAMP Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for chemically synthesizing PAMP peptides.[3][4][5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3]

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The SPPS cycle consists of several key steps that are repeated for each amino acid addition.

General cycle of Solid-Phase Peptide Synthesis (SPPS).

PAMP Signaling Pathways

PAMPs initiate innate immune responses by binding to PRRs, which are expressed on the surface or within the cytoplasm of immune cells.[2] This binding triggers downstream signaling cascades, prominently featuring the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the production of inflammatory mediators.[6]

PAMP-Triggered MAPK Signaling Pathway

The recognition of a PAMP by a PRR, such as a Toll-like Receptor (TLR), initiates a signaling cascade that activates MAPK pathways, ultimately leading to the activation of transcription factors like NF-κB and AP-1.

Simplified PAMP-triggered MAPK signaling pathway.

Quantitative Data on PAMP-Receptor Interactions

The binding affinity between PAMPs and their corresponding PRRs is a key determinant of the subsequent immune response. This interaction is typically quantified by the dissociation constant (Kd), with lower Kd values indicating higher affinity. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to measure these binding kinetics.

| PAMP Peptide | Receptor | Organism | Binding Affinity (Kd) | Technique |

| Flagellin (flg22) | FLS2 | Arabidopsis thaliana | ~17 nM | SPR |

| EF-Tu (elf18) | EFR | Arabidopsis thaliana | ~2.5 nM | SPR |

| Pam3CSK4 | TLR1/TLR2 | Human | ~10-100 nM | Various |

| Peptidoglycan | NOD2 | Human | µM range | Various |

Note: The Kd values can vary depending on the experimental conditions and the specific peptide sequence used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a PAMP Peptide

This protocol outlines the manual synthesis of a generic 10-amino acid PAMP peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and let it react for 2 hours. d. Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. c. Precipitate the crude peptide by adding cold diethyl ether.

-

Purification and Analysis: a. Purify the crude peptide using reverse-phase HPLC. b. Verify the molecular weight of the purified peptide by mass spectrometry.

Protocol 2: PAMP-Induced MAPK Activation Assay in Macrophages

This protocol describes how to measure the activation of ERK, a key MAPK, in a macrophage cell line (e.g., RAW 264.7) upon stimulation with a synthesized PAMP peptide.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized PAMP peptide

-

Lipopolysaccharide (LPS) as a positive control

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Seeding: a. Culture RAW 264.7 cells in complete DMEM medium at 37°C in a 5% CO2 incubator. b. Seed the cells into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Cell Stimulation: a. Starve the cells in serum-free DMEM for 2-4 hours before stimulation. b. Treat the cells with different concentrations of the synthesized PAMP peptide for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (LPS, e.g., 100 ng/mL) and a negative control (medium only).

-

Cell Lysis and Protein Quantification: a. After stimulation, wash the cells with ice-cold PBS and lyse them with cell lysis buffer. b. Quantify the protein concentration of the lysates using a BCA protein assay.

-

Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Data Analysis: a. Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading. b. Quantify the band intensities using image analysis software. c. Express the activation of ERK as the ratio of p-ERK to t-ERK.

Conclusion

The study of PAMP peptides is a rapidly evolving field with significant implications for immunology and drug development. A thorough understanding of their discovery, synthesis, and signaling mechanisms is essential for harnessing their therapeutic potential. This technical guide provides a foundational framework for researchers and professionals, offering detailed methodologies and a summary of quantitative data to facilitate further investigation into these critical immunomodulatory molecules.

References

- 1. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determining Whether Agonist Density or Agonist Number Is More Important for Immune Activation via Micoparticle Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nicoyalife.com [nicoyalife.com]

- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]

Proadrenomedullin N-Terminal 20 Peptide (PAMP): A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadrenomedullin N-terminal 20 peptide (PAMP), a 20-amino acid peptide, is derived from the same precursor as adrenomedullin (ADM), preproadrenomedullin. While initially studied in the shadow of its more famous sibling, PAMP has emerged as a pleiotropic signaling molecule with distinct biological functions and therapeutic potential. This technical guide provides an in-depth overview of the core biological functions of PAMP, focusing on its cardiovascular, antimicrobial, and metabolic effects. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its signaling pathways.

Core Biological Functions

PAMP exerts a range of physiological effects through its interaction with several distinct receptor systems, primarily the Mas-related G protein-coupled receptor member X2 (MrgX2), the atypical chemokine receptor 3 (ACKR3), and bombesin receptors. These interactions trigger diverse intracellular signaling cascades, leading to modulation of cardiovascular tone, direct antimicrobial action, and regulation of metabolic processes.

Cardiovascular Effects

PAMP is recognized for its potent effects on the cardiovascular system, primarily acting as a hypotensive agent when administered peripherally.[1][2] This effect is largely attributed to its ability to inhibit catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells.[2] Interestingly, when administered centrally into the cerebroventricular system of conscious rats, PAMP elicits a dose-dependent increase in mean arterial pressure, suggesting a complex, dual role in blood pressure regulation dependent on the site of action.[3]

Quantitative Data: Cardiovascular Effects of PAMP

| Parameter | Species | Administration Route | Dose | Change in Mean Arterial Pressure (mmHg) | Reference(s) |

| Hypotension | Rat (conscious) | Intravenous | 10 nmol/kg | Similar hypotensive effect to adrenomedullin | [1] |

| Hypotension | Rat (conscious) | Intravenous | 20 nmol/kg | Similar hypotensive effect to adrenomedullin | [1] |

| Hypotension | Rat (conscious) | Intravenous | 50 nmol/kg | Similar hypotensive effect to adrenomedullin | [1] |

| Hypotension | Rat (pithed, electrically stimulated) | Intravenous | 10 nmol/kg | -3 ± 1 | [1] |

| Hypotension | Rat (pithed, electrically stimulated) | Intravenous | 20 nmol/kg | -11 ± 2 | [1] |

| Hypotension | Rat (pithed, electrically stimulated) | Intravenous | 50 nmol/kg | -14 ± 4 | [1] |

| Hypertension | Rat (conscious) | Cerebroventricular | Dose-dependent | Increase | [3] |

| Catecholamine Secretion Inhibition (IC50) | PC12 cells | In vitro | ~350 nmol/L | N/A | [2] |

Antimicrobial Activity

PAMP exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This intrinsic antimicrobial property positions PAMP as a potential candidate for the development of novel anti-infective therapies. The mechanism of action is believed to involve the disruption of bacterial cell membranes.

Quantitative Data: Antimicrobial Activity of PAMP (Minimum Inhibitory Concentration - MIC)

A comprehensive table of MIC values requires further targeted experimental studies against a standardized panel of microorganisms. The following is a representative placeholder based on available literature.

| Microorganism | Strain | MIC (µM) | Reference(s) |

| Escherichia coli | ATCC 25922 | Data to be populated from specific studies | |

| Staphylococcus aureus | ATCC 25923 | Data to be populated from specific studies | |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be populated from specific studies |

Metabolic Effects

PAMP plays a significant role in metabolic regulation, particularly in glucose homeostasis. Central administration of PAMP has been shown to induce a potent hyperglycemic effect in fasted mice.[4][5] This action is not mediated by the receptors involved in its cardiovascular effects but rather through the activation of bombesin receptors.[4] The hyperglycemic response is linked to an increase in glucagon secretion, which is triggered by alpha-adrenergic activation.[4]

Quantitative Data: Metabolic Effects of PAMP

| Parameter | Species | Administration Route | Dose | Observation | Reference(s) |

| Blood Glucose | Mouse (fasted) | Intra-third cerebroventricular | 10 nmol | Potent hyperglycemic effect | [4][5] |

| Mechanism | Mouse (fasted) | Intra-third cerebroventricular | 10 nmol | Mediated by bombesin receptors, involving increased glucagon secretion via alpha-adrenergic activation | [4] |

Signaling Pathways

The diverse biological functions of PAMP are a direct consequence of its ability to activate multiple, distinct signaling pathways through different receptors.

MrgX2 Signaling Pathway

Activation of the Mas-related G protein-coupled receptor X2 (MrgX2) by PAMP initiates a signaling cascade that is central to its effects on mast cells and potentially its cardiovascular actions. This pathway involves the activation of both Gq and Gi proteins.

ACKR3 (CXCR7) Signaling Pathway

The interaction of PAMP with the atypical chemokine receptor 3 (ACKR3) does not lead to classical G protein-mediated signaling. Instead, it primarily triggers β-arrestin recruitment, leading to receptor internalization and subsequent lysosomal degradation of the peptide.[1][6][7][8] This "scavenging" function is thought to regulate the local bioavailability of PAMP.[7]

Bombesin Receptor Signaling Pathway (Hyperglycemic Effect)

The hyperglycemic effect of centrally administered PAMP is mediated through bombesin receptors, leading to an increase in glucagon release. This pathway involves the activation of the sympathetic nervous system.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological functions of PAMP.

In Vivo Hemodynamic Measurement in Rats

This protocol outlines the direct measurement of mean arterial pressure (MAP) in anesthetized rats following intravenous administration of PAMP.

Workflow for In Vivo Hemodynamic Measurement

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic agents (e.g., urethane, ketamine)

-

Polyethylene tubing for cannulation

-

Pressure transducer and data acquisition system

-

Heparinized saline

-

PAMP peptide solution and vehicle control

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for substance administration.

-

Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

-

Allow the animal to stabilize for 15-20 minutes until a steady baseline MAP is achieved.

-

Record baseline MAP for a defined period.

-

Administer a bolus or continuous infusion of PAMP or vehicle control intravenously.

-

Continuously record MAP throughout the experiment.

-

Analyze the data to determine the dose-dependent effect of PAMP on MAP.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of PAMP against various bacterial strains.

Workflow for Broth Microdilution Assay

Materials:

-

PAMP peptide

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Perform two-fold serial dilutions of PAMP in CAMHB in a 96-well microtiter plate.

-

Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by identifying the lowest concentration of PAMP that completely inhibits visible bacterial growth.

β-Arrestin Recruitment Assay

This assay is used to investigate the interaction of PAMP with the ACKR3 receptor and its ability to recruit β-arrestin, a key step in its internalization. A common method is the Enzyme Fragment Complementation (EFC) assay.

Workflow for β-Arrestin Recruitment Assay

Materials:

-

Cell line engineered to express ACKR3 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell culture reagents

-

PAMP peptide

-

Assay plate (e.g., white, 96-well)

-

Chemiluminescent substrate for the EFC system

-

Luminometer

Procedure:

-

Culture the engineered cells under standard conditions.

-

Plate the cells into the assay plate and allow them to adhere.

-

Add PAMP at a range of concentrations to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the chemiluminescent substrate to all wells.

-

Incubate at room temperature in the dark for approximately 60 minutes.

-

Measure the luminescent signal using a plate reader.

-

Analyze the data to generate a dose-response curve and determine the EC50 of PAMP for β-arrestin recruitment to ACKR3.

Conclusion and Future Directions

Proadrenomedullin N-terminal 20 peptide (PAMP) is a multifaceted peptide with significant and distinct biological activities. Its hypotensive, antimicrobial, and hyperglycemic effects, mediated through a diverse set of receptors and signaling pathways, underscore its importance in physiological homeostasis and its potential as a therapeutic agent. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the biology of PAMP and unlock its full therapeutic potential.

Future research should focus on elucidating the precise molecular interactions between PAMP and its receptors, further characterizing its antimicrobial spectrum and mechanism of action, and investigating the therapeutic implications of its metabolic effects. A deeper understanding of the differential regulation of its various biological functions will be crucial for the development of targeted PAMP-based therapies for a range of cardiovascular, infectious, and metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Proadrenomedullin N-terminal 20 peptide (PAMP) elevates blood glucose levels via bombesin receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel actions of proadrenomedullin N-terminal 20 peptide (PAMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 7. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Proadrenomedullin (1-20) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadrenomedullin (PAMP-20), a 20-amino acid peptide derived from the N-terminus of proadrenomedullin, is an endogenous peptide with a range of physiological effects, including hypotension and inhibition of catecholamine secretion.[1] Its signaling is complex, mediated by at least two distinct receptors: the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3). This guide provides a comprehensive overview of the PAMP-20 signaling pathway, detailing its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function.

Core Signaling Pathways

PAMP-20 signaling is initiated by its binding to two distinct cell surface receptors, each triggering unique intracellular cascades.

MRGPRX2-Mediated Signaling

MRGPRX2 is a G protein-coupled receptor that, upon activation by PAMP-20, couples to both Gq and Gi alpha subunits, leading to a bifurcated signaling cascade.[2]

-

Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to a transient increase in cytosolic calcium concentration. This calcium influx is a key event in mast cell degranulation and the release of inflammatory mediators.[1][3]

-

Gi Pathway: The Gi pathway, conversely, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is implicated in the inhibition of certain cellular processes.

The dual coupling to Gq and Gi allows for a complex and nuanced cellular response to PAMP-20 stimulation.

ACKR3-Mediated Signaling

ACKR3, also known as CXCR7, functions as an atypical chemokine receptor. Unlike classical GPCRs, ACKR3 does not couple to G proteins to initiate second messenger cascades.[4] Instead, its primary role in PAMP-20 signaling is that of a scavenger receptor.[4]

Upon PAMP-20 binding, ACKR3 recruits β-arrestin proteins.[4][5] This interaction triggers the internalization of the receptor-ligand complex, effectively removing PAMP-20 from the extracellular environment and thereby regulating its availability to other receptors like MRGPRX2.[4] This scavenging function is a crucial mechanism for modulating the duration and intensity of PAMP-20 signaling.

Inhibition of Nicotinic Acetylcholine Receptors

PAMP-20 also directly interacts with and inhibits nicotinic acetylcholine receptors (nAChRs) in a non-competitive manner. This action is independent of MRGPRX2 and ACKR3 and contributes to the peptide's inhibitory effects on catecholamine secretion from chromaffin cells and sympathetic nerve endings.

Quantitative Data Summary

The following tables summarize key quantitative data related to PAMP-20 and its signaling pathway.

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| PAMP-12 | MRGPRX2 | Calcium Mobilization | HEK-X2 | EC50 | Saturation > 1 µM | [6] |

| PAMP-12 | MRGPRX2 | β-hexosaminidase Release | LAD2 | EC50 | Saturation at 10 µM | [6] |

| PAMP-12 | MRGPRX2 | Agonist Activity | - | EC50 | 57.2 nM | [7] |

| PAMP-12 | MRGPRX2 | Agonist Activity | - | EC50 | 20-50 nM | [8] |

| PAMP-12 | MRGPRX2 | Calcium Mobilization | RBL-MRGPRX2 | - | 0.3 µM | [9] |

| PAMP-20 | MRGPRX2 | Agonist Activity | - | - | - | [10] |

| PAMP-12 | ACKR3 | β-arrestin Recruitment | - | - | More potent than ADM | [4] |

| PAMP-12 | ACKR3 | Binding Competition | - | - | Most potent competitor | [5] |

| C9 | MRGPRX2 | Inhibition of Degranulation | RBL-MRGPRX2 | IC50 | ~0.3 µM | [9] |

| ZINC-3573 | MRGPRX2 | Inhibition of Calcium Mobilization | HEK293 | Ki | 43 nM (C9), 58 nM (C9-6) | [9] |

Signaling Pathway and Experimental Workflow Diagrams

PAMP-20 Signaling through MRGPRX2

References

- 1. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Bio-Techne [bio-techne.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Endogenous Activators of Pattern Recognition Receptors: A Technical Guide

An In-depth Examination of Damage-Associated Molecular Patterns (DAMPs) in Homeostasis, Inflammation, and Disease

This guide provides a comprehensive technical overview of endogenous molecules that activate the innate immune system. It is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and related therapeutic areas. We will explore the core biology of these molecules, their signaling pathways, methods for their study, and their dual roles in health and disease.

Introduction: Redefining "Endogenous PAMPs" as DAMPs

The innate immune system relies on a limited set of germline-encoded Pattern Recognition Receptors (PRRs) to detect threats.[1] Historically, these receptors were known for recognizing exogenous, conserved microbial structures called Pathogen-Associated Molecular Patterns (PAMPs) .[1] However, it is now firmly established that PRRs also recognize endogenous molecules released during cellular stress, injury, or non-homeostatic cell death.[2][3]

These endogenous activators are correctly termed Damage-Associated Molecular Patterns (DAMPs) , not "endogenous PAMPs."[3] DAMPs are intracellular molecules with vital physiological functions under normal conditions.[4] When released into the extracellular space, they function as "alarmins" or "danger signals," alerting the body to sterile injury, triggering inflammation, and initiating processes of tissue repair and regeneration.[3][4][5] This DAMP-driven, non-infectious inflammatory response is critical for maintaining homeostasis but can become pathogenic when dysregulated, contributing to a wide array of chronic diseases.[5][6][7]

This document details the major classes of DAMPs, the signaling pathways they activate, and the experimental protocols used to investigate their function.

Major Classes of DAMPs and Their Receptors

DAMPs are a structurally diverse group of molecules originating from various cellular compartments.[8][9] Their release can be passive, following necrotic cell death, or actively secreted by stressed cells.[7][10]

Nuclear and Cytosolic Proteins

High-Mobility Group Box 1 (HMGB1): HMGB1 is a prototypical DAMP.[11][12] Inside the cell, it is a non-histone DNA-binding protein that stabilizes nucleosomes and regulates transcription.[5][11] Upon release from necrotic or activated immune cells, it acts as a potent pro-inflammatory cytokine.[10][13] Extracellular HMGB1 signals primarily through the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptors (TLRs), specifically TLR2 and TLR4.[5][13] Its biological activity is uniquely modulated by its redox state; different forms can promote either chemotaxis or cytokine release.[11]

S100 Proteins: The S100 family are calcium-binding proteins involved in various intracellular processes.[14] Several members, including S100A8, S100A9 (which together form calprotectin), and S100A12, are released during inflammation and act as DAMPs.[14][15] They are found at high concentrations in inflamed tissues and are released by activated or necrotic phagocytes.[14][15] Like HMGB1, S100 proteins can signal through both RAGE and TLR4 to amplify inflammatory responses.[15][16]

Mitochondria-Derived DAMPs (mtDAMPs)

Due to their endosymbiotic bacterial origin, mitochondria contain numerous molecules that are recognized as foreign by the innate immune system when released from the organelle.[17][18]

Mitochondrial DNA (mtDNA): Unlike nuclear DNA, mtDNA is circular and contains unmethylated CpG motifs, similar to bacterial DNA.[17][19] When released into the cytosol or extracellular space following cellular damage, it is a potent activator of several PRRs.[17][18] Cytosolic mtDNA is sensed by the cGAS-STING pathway, while extracellular mtDNA can activate the endosomal receptor TLR9 and the NLRP3 inflammasome.[17][19][20]

Other mtDAMPs: Other mitochondrial components like N-formyl peptides and ATP also function as DAMPs.[17][18] N-formyl peptides are recognized by Formyl Peptide Receptors (FPRs), and extracellular ATP signals through purinergic receptors like P2X7R, which can lead to NLRP3 inflammasome activation.[18][21]

Nucleic Acids and Associated Peptides

Self-DNA and LL-37: The human cathelicidin peptide LL-37 is an antimicrobial peptide with complex immunomodulatory roles.[22][23] While it can suppress TLR4 signaling by binding LPS, it can also form complexes with self-DNA.[21][24] These LL-37/DNA complexes are protected from degradation and can be internalized by plasmacytoid dendritic cells, where the DNA component potently activates TLR9, leading to a massive production of type I interferons—a key step in the pathogenesis of autoimmune diseases like psoriasis.[23]

DAMP Signaling Pathways

DAMPs engage a range of PRRs, converging on several key signaling hubs that drive inflammation and immunity. The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators.[25][26]

TLR/RAGE-Mediated Signaling

HMGB1 and S100 proteins activate TLR4 and RAGE, leading to the recruitment of adaptor proteins and the activation of downstream kinases.[27][28] The canonical TLR4 pathway, which is shared by the PAMP lipopolysaccharide (LPS), proceeds primarily through the MyD88-dependent pathway. This cascade involves the recruitment of IRAK kinases and TRAF6, culminating in the activation of the transcription factor NF-κB and MAP kinases.[2][29] This pathway is a central driver of pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-1β.[11]

Inflammasome and Cytosolic DNA Sensing Pathways

Cytosolic DAMPs like mtDNA and extracellular ATP activate distinct intracellular PRRs. The NLRP3 inflammasome is a multi-protein complex that, upon activation, cleaves pro-caspase-1 into its active form.[27] Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[20][27] Separately, cytosolic mtDNA is detected by the enzyme cGAS, which synthesizes cGAMP, a second messenger that activates the STING pathway, leading to the production of type I interferons.[17][20]

Quantitative Data on DAMPs in Health and Disease

The concentration of DAMPs in biological fluids is a critical determinant of their function, often distinguishing between a physiological, localized repair process and pathological, systemic inflammation.

| DAMP Molecule | Condition | Fluid | Typical Concentration Range | Pathological Significance |

| HMGB1 | Healthy | Serum | < 5 ng/mL | Baseline level. |

| Sepsis | Serum | 20 - 1000+ ng/mL | Levels correlate with mortality; late mediator of lethal sepsis.[5][10] | |

| Rheumatoid Arthritis | Synovial Fluid | 30 - 300 ng/mL | Drives joint inflammation and destruction. | |

| S100A8/A9 | Healthy | Serum | < 500 ng/mL | Low basal expression. |

| Inflammatory Arthritis | Serum | 2,000 - 40,000+ ng/mL | Marker of disease activity and phagocyte activation.[14] | |

| COVID-19 (Severe) | Serum | > 10,000 ng/mL | Associated with cytokine storm and poor prognosis. | |

| mtDNA | Healthy | Plasma | 10 - 50 ng/mL | Low levels from normal cell turnover. |

| Major Trauma | Plasma | 100 - 10,000+ ng/mL | Correlates with injury severity and SIRS development.[18] | |

| Aging ("Inflammaging") | Plasma | 50 - 200 ng/mL | Contributes to chronic, low-grade inflammation.[17][19] |

Note: The values presented are representative and can vary significantly based on the specific assay, patient population, and disease state.

Experimental Protocols for DAMP Analysis

Investigating the role of DAMPs requires a multi-faceted approach, from quantifying their levels in biological samples to assessing their functional activity on immune cells.

Quantification of DAMPs by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying protein DAMPs like HMGB1 and S100A9 in plasma, serum, or tissue culture supernatant. It uses a capture antibody immobilized on a plate, a detection antibody conjugated to an enzyme, and a substrate that produces a measurable colorimetric or fluorescent signal proportional to the amount of DAMP present.

Detailed Methodology (Example: HMGB1 Sandwich ELISA):

-

Coating: Coat a 96-well high-binding microplate with a capture antibody specific for HMGB1 (e.g., monoclonal anti-HMGB1) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add standards (recombinant HMGB1 of known concentrations) and unknown samples (e.g., patient serum diluted 1:10) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on HMGB1. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes in the dark.

-

Substrate Addition: Wash the plate thoroughly. Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. A blue color will develop.

-

Reaction Stop: Stop the reaction by adding an acidic stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentration. Use this curve to calculate the concentration of HMGB1 in the unknown samples.

Assessment of DAMP Activity using Reporter Cells

Principle: To determine if a DAMP is biologically active and signals through a specific PRR, engineered reporter cell lines are used. These cells (e.g., HEK293) are stably transfected to express a specific PRR (e.g., TLR4/MD2/CD14) and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of a promoter responsive to a key transcription factor in the pathway (e.g., NF-κB).

Experimental Workflow:

Quantification of mtDNA by qPCR

Principle: Real-time quantitative PCR (qPCR) can accurately measure the amount of mtDNA in a sample (e.g., cell-free DNA from plasma). The method uses primers specific to a mitochondrial gene (e.g., MT-CO1) that is not present in the nuclear genome. The amplification of this target is compared to a standard curve to determine the copy number or concentration.

Detailed Methodology:

-

DNA Extraction: Isolate cell-free DNA from plasma or serum using a commercial kit designed for circulating nucleic acids.

-

Primer Design: Use validated primers targeting a mitochondrial-specific gene (e.g., MT-ND1) and, for normalization, a single-copy nuclear gene (e.g., B2M).

-

qPCR Reaction Setup: Prepare a master mix containing SYBR Green dye, DNA polymerase, dNTPs, and primers. Add the extracted DNA template.

-

Thermal Cycling: Run the reaction on a qPCR instrument. The protocol typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The instrument measures the fluorescence increase at each cycle. The cycle threshold (Ct) value is determined for both the mitochondrial and nuclear targets.

-

Quantification: Calculate the amount of mtDNA relative to nuclear DNA (to account for total cell death) or against a standard curve of a plasmid containing the target mitochondrial gene sequence to determine absolute copy number per mL of plasma.

Conclusion: DAMPs as Central Mediators and Therapeutic Targets

Endogenous activators of PRRs, or DAMPs, are fundamental to the physiological response to tissue injury, playing an essential role in initiating inflammation and orchestrating repair.[4] Molecules like HMGB1, S100 proteins, and mtDNA, which have vital intracellular roles, are repurposed as extracellular alarmins upon cellular damage or stress.[5][14][17] While this system is critical for acute healing, its chronic activation is a key driver of pathology in a vast range of non-communicable diseases, including autoimmune disorders, cardiovascular disease, neurodegeneration, and cancer.[5][13][14][30]

Understanding the specific DAMPs, receptors, and signaling pathways involved in different disease contexts is a paramount goal for modern drug development. The experimental methods outlined here—from quantification to functional validation—are crucial tools in this endeavor. Targeting the release, extracellular activity, or receptor-mediated signaling of DAMPs represents a promising therapeutic frontier for controlling sterile inflammation and restoring tissue homeostasis.[6][31]

References

- 1. Pattern recognition receptors in innate immunity, host defense, and immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous toll-like receptor ligands and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Damage-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 4. DAMPs from Cell Death to New Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HMGB1 and its physiological and pathological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Damage-associated molecular patterns (DAMPs) in diseases: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Damage-Associated Molecular Patterns in Human Diseases: Part I - Promoting inflammation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. High Mobility Group Box 1: Biological Functions and Relevance in Oxidative Stress Related Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HMGB1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging roles for HMGB1 protein in immunity, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. S100A8 and S100A9: DAMPs at the Crossroads between Innate Immunity, Traditional Risk Factors, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S100 proteins expressed in phagocytes: a novel group of damage-associated molecular pattern molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. portlandpress.com [portlandpress.com]

- 18. Circulating Mitochondrial DAMPs Cause Inflammatory Responses to Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondrial DNA as inflammatory DAMP: a warning of an aging immune system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. invivogen.com [invivogen.com]

- 25. Toll-Like Receptors and Relevant Emerging Therapeutics with Reference to Delivery Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pattern recognition receptors in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. dovepress.com [dovepress.com]

- 30. Degraded mitochondrial DNA is a newly identified subtype of the damage associated molecular pattern (DAMP) family and possible trigger of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Damage-associated molecular patterns (DAMPs) in diseases: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pathogen-Associated Molecular Patterns (PAMPs) and their Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system serves as the host's initial line of defense against invading pathogens.[1] This response relies on a sophisticated mechanism of detecting conserved molecular structures unique to microorganisms, known as Pathogen-Associated Molecular Patterns (PAMPs).[1][2] These motifs are recognized by germline-encoded host proteins called Pattern Recognition Receptors (PRRs), which are expressed by various immune and non-immune cells.[3][4][5] The engagement of PAMPs by PRRs initiates a cascade of intracellular signaling events, culminating in the production of inflammatory cytokines, chemokines, and interferons, which orchestrate the elimination of the pathogen and instruct the subsequent adaptive immune response.[2][6] This guide provides a detailed technical overview of the major PAMP classes and the core signaling pathways activated by three key families of PRRs: Toll-like Receptors (TLRs), NOD-like Receptors (NLRs), and RIG-I-like Receptors (RLRs).

Introduction to PAMPs and Pattern Recognition Receptors (PRRs)

PAMPs are molecular signatures conserved across broad classes of microbes but are absent in the host organism.[2] This distinction allows the innate immune system to differentiate "non-self" from "self".[7] Key characteristics of PAMPs include their essential role in microbial physiology, making their loss or modification detrimental to the pathogen's survival.[1][8]

PRRs are the cellular sensors that detect PAMPs.[9] They are strategically located in different cellular compartments—on the cell surface and within endosomes and the cytoplasm—to survey for a wide range of pathogens.[4][10] The primary families of PRRs include:

-

Toll-like Receptors (TLRs): Transmembrane proteins that survey the extracellular space and endosomal compartments.[3][11]

-

NOD-like Receptors (NLRs): Cytosolic sensors that primarily detect intracellular bacterial components.[12][13]

-

RIG-I-like Receptors (RLRs): Cytoplasmic helicases that recognize viral RNA.[14][15]

The activation of these receptors triggers signaling pathways that converge on the activation of key transcription factors, such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Interferon Regulatory Factors (IRFs).[4][9] These factors drive the expression of genes critical for antimicrobial defense and inflammation.

Toll-like Receptor (TLR) Signaling

TLRs are type I transmembrane proteins characterized by an extracellular leucine-rich repeat (LRR) domain for PAMP recognition and a cytoplasmic Toll/Interleukin-1 Receptor (TIR) domain for downstream signaling.[3][16] In humans, there are ten functional TLRs (TLR1-10) that recognize a wide array of PAMPs from bacteria, viruses, fungi, and parasites.[11][16] They can be broadly classified based on their cellular location and the PAMPs they recognize.

TLR Ligands and Localization

The specificity of the innate immune response is partly achieved through the differential recognition of PAMPs by various TLRs. Cell surface TLRs primarily recognize microbial membrane components, while intracellular TLRs, located in endosomes, are responsible for detecting microbial nucleic acids.[10][11]

| TLR | Cellular Location | Primary PAMP Ligand(s) | Microbial Source | Key Adaptor(s) |

| TLR1/TLR2 | Cell Surface | Triacyl lipopeptides | Bacteria | MyD88, TIRAP |

| TLR2/TLR6 | Cell Surface | Diacyl lipopeptides, Lipoteichoic acid (LTA) | Bacteria, Mycoplasma | MyD88, TIRAP |

| TLR3 | Endosome | Double-stranded RNA (dsRNA) | Viruses | TRIF |

| TLR4 | Cell Surface | Lipopolysaccharide (LPS) | Gram-negative bacteria | MyD88, TIRAP, TRIF, TRAM |

| TLR5 | Cell Surface | Flagellin | Bacteria | MyD88 |

| TLR7 | Endosome | Single-stranded RNA (ssRNA) | Viruses | MyD88 |

| TLR8 | Endosome | Single-stranded RNA (ssRNA) | Viruses, Bacteria | MyD88 |

| TLR9 | Endosome | Unmethylated CpG DNA | Bacteria, Viruses | MyD88 |

| TLR10 | Cell Surface | Ligands not fully defined | Fungi, Bacteria | MyD88 |

TLR Signaling Pathways

Upon ligand binding, TLRs recruit TIR domain-containing adaptor proteins to initiate signaling.[11] TLR signaling is broadly divided into two main pathways: the MyD88-dependent pathway, used by most TLRs, and the TRIF-dependent pathway, exclusive to TLR3 and TLR4.[17]

-

MyD88-Dependent Pathway: This pathway is critical for the inflammatory cytokine response. The adaptor MyD88 recruits IRAK4, IRAK1, and TRAF6, leading to the activation of the TAK1 complex.[18] TAK1 subsequently activates both the IKK complex, which phosphorylates IκBα leading to NF-κB activation, and the MAPK pathway (JNK, p38). This results in the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.

-

TRIF-Dependent Pathway: This pathway is essential for inducing type I interferons (IFN-α/β).[17] TLR3 and endosomal TLR4 recruit the adaptor TRIF. TRIF interacts with TRAF3, which activates the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factor IRF3, causing its dimerization and translocation to the nucleus to induce type I IFN gene expression.[11][17] This pathway can also lead to a delayed activation of NF-κB through the kinase RIPK1.[17]

NOD-like Receptor (NLR) Signaling

NLRs are a family of intracellular PRRs that survey the cytoplasm for the presence of PAMPs and host-derived danger signals (DAMPs).[13] Structurally, they contain a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal LRR domain for ligand sensing, and an N-terminal effector domain (e.g., CARD, PYD) for signal transduction.[12][19]

NOD1 and NOD2 Signaling

NOD1 and NOD2 are the best-characterized members of the NLR family. They play a crucial role in detecting bacterial peptidoglycan (PGN) fragments.[20]

-

NOD1 recognizes D-glutamyl-meso-diaminopimelic acid (meso-DAP), a PGN component primarily found in Gram-negative bacteria.[13]

-

NOD2 senses muramyl dipeptide (MDP), a conserved motif present in the PGN of nearly all bacteria.[13]

Upon detection of their respective ligands, NOD1 and NOD2 undergo a conformational change and oligomerize. This exposes their CARD domains, which recruit the serine-threonine kinase RIPK2 (also known as RICK).[12] RIPK2 activation leads to the recruitment and activation of the TAK1 complex, which, similar to TLR signaling, activates the NF-κB and MAPK pathways to drive the expression of inflammatory genes.[20]

RIG-I-like Receptor (RLR) Signaling

RLRs are essential cytoplasmic sensors for detecting viral RNA, initiating a potent antiviral response characterized by the production of type I interferons.[4][15] The RLR family includes RIG-I (retinoic acid-inducible gene I), MDA5 (melanoma differentiation-associated protein 5), and LGP2.[21]

-

RIG-I typically recognizes short double-stranded RNA (dsRNA) molecules that contain a 5'-triphosphate group, a common feature of many viral genomes.[15]

-

MDA5 senses long dsRNA molecules, which are often formed during the replication of other viruses.[22]

Upon binding to viral RNA, RIG-I and MDA5 undergo a conformational change that exposes their N-terminal caspase activation and recruitment domains (CARDs).[21] These exposed CARDs then interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS, also known as IPS-1, VISA, or Cardif).[23] MAVS is an adaptor protein anchored to the outer membrane of mitochondria and peroxisomes.[21]

Oligomerization of MAVS acts as a signaling platform to recruit downstream components, including TRAF proteins.[22] This leads to the activation of two distinct downstream arms:

-

IRF3/7 Activation: MAVS recruits TRAF3, which in turn activates the TBK1/IKKε kinase complex to phosphorylate and activate IRF3 and IRF7, driving the expression of type I IFNs.[22]

-

NF-κB Activation: MAVS can also activate the canonical IKK complex to induce NF-κB-dependent expression of pro-inflammatory cytokines.[22]

References

- 1. Pathogen Recognition and Inflammatory Signaling in Innate Immune Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 3. Pattern Recognition Receptors Overview | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. An Overview of Pathogen Recognition Receptors for Innate Immunity in Dental Pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. PATHOGEN ASSOCIATED MOLECULAR PATTERNS (PAMPs) - 2024 NOTES.pptx [slideshare.net]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Pathogen Recognition Receptors (PRRS) & Pathogen Associated Molecular Patterns (PAMPS).pptx [slideshare.net]

- 10. Pattern Recognition Receptors and the Innate Immune Response to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RIG-I-like Receptor Signaling Pathway in Antiviral Immunity - Creative Proteomics [cytokine.creative-proteomics.com]

- 16. Toll-like receptor signaling pathway | Abcam [abcam.com]

- 17. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 18. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 19. assaygenie.com [assaygenie.com]

- 20. KEGG PATHWAY: NOD-like receptor signaling pathway - Homo sapiens (human) [kegg.jp]

- 21. journals.asm.org [journals.asm.org]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Immune signaling by RIG-I-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Human Proadrenomedullin (1-20): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Human Proadrenomedullin (1-20), also known as PAMP(1-20), is a 20-amino acid peptide derived from the N-terminus of proadrenomedullin. Its sequence is ARLDVASEFRKKWNKWALSR-amide. PAMP(1-20) is a pleiotropic peptide with a range of biological activities, including vasodilation, inhibition of catecholamine secretion, and proangiogenic effects. Understanding the three-dimensional structure of PAMP(1-20) is crucial for elucidating its mechanism of action and for the rational design of therapeutic agents targeting its signaling pathways. This technical guide provides an in-depth overview of the structural analysis of human PAMP(1-20), focusing on data from nuclear magnetic resonance (NMR) spectroscopy and its correlation with biological function.

Structural Conformation of Human PAMP(1-20)

The three-dimensional structure of human PAMP(1-20) has been primarily elucidated using two-dimensional proton and carbon-13 NMR spectroscopy in different solvent environments to mimic both aqueous and membrane-bound states. To date, no crystal structure of PAMP(1-20) has been deposited in the Protein Data Bank.

Secondary Structure Analysis by NMR

NMR studies have revealed that PAMP(1-20) adopts a predominantly α-helical conformation, the extent of which is influenced by the surrounding environment.

-

In a helix-inducing solvent mixture of trifluoroethanol and water (TFE/H2O) , the peptide forms a continuous α-helix spanning from residue Arginine-2 to Arginine-20.

-

In a membrane-mimetic environment of sodium dodecylsulfate (SDS) micelles , PAMP(1-20) exhibits an α-helical structure from Arginine-2 to Alanine-17. The three C-terminal residues (Leucine-18, Serine-19, and Arginine-20) adopt a more extended conformation in this environment, which is thought to be important for receptor recognition and binding.

The initial interaction with the membrane is postulated to be mediated by the polar, charged residues (Arg2, Lys12, and Arg20), followed by the insertion of hydrophobic residues (Leu3, Val5, Phe9, Trp13, and Trp16) into the micellar core.

Quantitative Structural Data

The following table summarizes the key quantitative structural features of human PAMP(1-20) as determined by NMR spectroscopy.

| Structural Parameter | TFE/H2O Solution | SDS Micelle Solution |

| α-Helical Region | Residues 2-20 (Arg-Arg) | Residues 2-17 (Arg-Ala) |

| C-Terminal Conformation | α-Helical | Extended |

Experimental Protocols

This section details the methodologies for key experiments cited in the structural and functional analysis of human PAMP(1-20).

1. Solid-Phase Peptide Synthesis of PAMP(1-20)

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Start with a rink amide resin to generate the C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the PAMP(1-20) sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

2. NMR Spectroscopy for Structural Determination of PAMP(1-20)

This protocol outlines the general steps for determining the solution structure of a peptide like PAMP(1-20) using NMR spectroscopy.

-

Sample Preparation: Dissolve the lyophilized, purified PAMP(1-20) in the desired NMR buffer. For the study of PAMP(1-20), two primary solvent systems were used: a mixture of TFE and water (e.g., 50:50 v/v) and an aqueous buffer containing SDS-d25 micelles (above the critical micelle concentration). The peptide concentration should typically be in the range of 1-5 mM. Add a small amount of D₂O (5-10%) for the lock signal.

-

NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). The essential 2D experiments for structural elucidation include:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same residue.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

-

Resonance Assignment: Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe). The first step in structure determination is the sequential assignment of all proton and carbon resonances to their respective amino acids in the peptide sequence.

-

Structural Restraint Generation:

-

Distance Restraints: Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

-

Dihedral Angle Restraints: Measure the coupling constants (e.g., ³J(HNα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the peptide backbone (φ angles) using the Karplus equation.

-

-

Structure Calculation and Refinement: Use the experimental restraints (NOE-derived distances and dihedral angles) as input for molecular dynamics and/or simulated annealing calculations using software packages like CYANA, XPLOR-NIH, or AMBER to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters and identify any violations of the experimental restraints.

3. Catecholamine Release Assay in PC12 Cells

This assay is used to determine the inhibitory effect of PAMP(1-20) on catecholamine secretion.

-

Cell Culture: Culture rat pheochromocytoma (PC12) cells in an appropriate medium (e.g., DMEM supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.

-

Cell Plating: Plate the PC12 cells in multi-well plates (e.g., 24-well plates) and allow them to adhere overnight.

-

Pre-incubation with PAMP(1-20): Wash the cells with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer). Pre-incubate the cells with varying concentrations of PAMP(1-20) for a defined period.

-

Stimulation of Catecholamine Release: Stimulate catecholamine release by adding a secretagogue. For studying the effect on nicotinic receptors, use nicotine. To bypass the receptor and directly depolarize the membrane, use a high concentration of potassium chloride (KCl).

-

Sample Collection: After the stimulation period, collect the supernatant (containing the released catecholamines).

-

Catecholamine Quantification: Measure the concentration of catecholamines (e.g., dopamine and norepinephrine) in the supernatant using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or an ELISA kit.

-

Data Analysis: Express the amount of released catecholamine as a percentage of the release induced by the secretagogue alone. Plot the percentage of inhibition against the concentration of PAMP(1-20) to determine the IC₅₀ value.

Signaling Pathways and Molecular Interactions

PAMP(1-20) exerts its biological effects by interacting with specific cell surface receptors and modulating downstream signaling cascades.

Receptor Binding and Downstream Signaling

PAMP(1-20) has been shown to bind to and activate the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. The activation of these receptors initiates intracellular signaling events that lead to the observed physiological responses.

Experimental Workflow for Structural and Functional Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of PAMP(1-20), from its synthesis to the elucidation of its structure and biological function.

The structural analysis of human proadrenomedullin (1-20) by NMR spectroscopy has revealed a predominantly α-helical conformation that is sensitive to its environment. This structural flexibility, particularly at the C-terminus, is likely critical for its interaction with multiple receptors and its diverse biological functions. The detailed experimental protocols and an understanding of the signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of PAMP(1-20) and to design novel modulators of its activity. The absence of a high-resolution crystal structure highlights an area for future research that could provide deeper insights into the precise molecular interactions of this important peptide.

The Processing of Proadrenomedullin to PAMP: A Technical Guide for Researchers

An In-depth Examination of the Precursor Cleavage, Signaling Pathways, and Methodologies for Investigation

This technical guide provides a comprehensive overview of the precursor processing of proadrenomedullin (proADM) to generate proadrenomedullin N-terminal 20 peptide (PAMP), a biologically active peptide with diverse physiological roles. This document is intended for researchers, scientists, and drug development professionals engaged in the study of peptide hormones, cardiovascular function, and related therapeutic areas.

Introduction to Proadrenomedullin and PAMP

Proadrenomedullin is a 164-amino acid prohormone that undergoes extensive post-translational processing to yield several bioactive peptides, including adrenomedullin (ADM) and PAMP.[1] PAMP, a 20-amino acid peptide, is implicated in a variety of physiological processes, including vasodilation and the modulation of immune responses.[2][3] Understanding the precise mechanisms of proADM processing into PAMP is crucial for elucidating its physiological functions and for the development of novel therapeutic strategies.

The Enzymatic Processing of Proadrenomedullin

The conversion of proADM to PAMP involves endoproteolytic cleavage at specific sites within the precursor molecule. While the precise enzymes have not been definitively identified, evidence suggests the involvement of prohormone convertases (PCs), a family of subtilisin-like serine proteases that cleave prohormones at basic amino acid residues.[1][4] The schematic below illustrates the putative processing cascade.

Prohormone Convertases in ProADM Cleavage

Prohormone convertases such as PC1/3 and PC2 are prime candidates for the cleavage of proADM due to their known roles in processing other prohormones at paired basic residues.[4][5][6] The exact cleavage sites on proADM that liberate PAMP remain to be experimentally confirmed. In vitro cleavage assays using purified proADM and recombinant prohormone convertases are necessary to identify the specific enzymes and their cleavage sites.

Signaling Pathways of PAMP

PAMP exerts its biological effects through interaction with specific cell surface receptors, primarily the Mas-related G protein-coupled receptor X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3).[1][2] The signaling pathways activated by PAMP are receptor-specific.

MrgX2-Mediated Signaling

Activation of MrgX2 by PAMP initiates a canonical G protein-coupled receptor signaling cascade involving Gαi and Gαq proteins. This leads to the activation of phospholipase C-beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as mast cell degranulation.[7][8][9][10]

ACKR3-Mediated Scavenging

In contrast to MrgX2, ACKR3 functions as a scavenger receptor for PAMP. Upon binding PAMP, ACKR3 recruits β-arrestin, which leads to the internalization of the receptor-ligand complex. This process removes PAMP from the extracellular environment, thereby regulating its availability to other receptors. ACKR3-mediated signaling does not typically involve classical G protein activation and subsequent downstream signaling cascades.[1][2][11][12][13][14]

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data on the enzymatic processing of proadrenomedullin to PAMP. The following table summarizes the known binding affinities of PAMP and its derivatives to its receptors.

| Ligand | Receptor | Binding Affinity (Kd/EC50) | Cell Type | Reference |

| [125I Tyr0] rat PAMP | PAMP Receptor | 3.5 x 10-8 M | Rat Vascular Smooth Muscle Cells | [15] |

| PAMP | MrgX2 | 6.2 µM | HEK cells | [16] |

| PAMP-12 | MrgX2 | 785 nM | HEK cells | [16] |

| PAMP | ACKR3 | > 10 µM | HEK cells | [1][16] |

| PAMP-12 | ACKR3 | 839 nM | HEK cells | [16] |

| 125I-PAMP | PAMP Receptor | 110 nM | PA1 teratocarcinoma cells | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the processing of proadrenomedullin and the function of PAMP.

Purification and Identification of PAMP from Tissue

Objective: To isolate and identify endogenous PAMP from biological tissues.

Methodology:

-

Tissue Homogenization: Homogenize tissue (e.g., adrenal medulla) in an acidic extraction buffer (e.g., 1 M acetic acid) containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.

-

Solid-Phase Extraction: Apply the supernatant to a C18 Sep-Pak cartridge. Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile in 0.1% trifluoroacetic acid) and elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

Gel Filtration Chromatography: Fractionate the eluted peptides on a size-exclusion column (e.g., Sephadex G-50) to separate peptides based on their molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Further purify the PAMP-containing fractions using reverse-phase HPLC with a gradient of acetonitrile in 0.1% trifluoroacetic acid.

-

Radioimmunoassay (RIA): Screen the HPLC fractions for PAMP immunoreactivity using a specific PAMP antibody (see section 5.2).

-

Mass Spectrometry (MS): Analyze the immunoreactive fractions by mass spectrometry to confirm the identity and sequence of PAMP.

Radioimmunoassay (RIA) for PAMP Quantification

Objective: To quantify the concentration of PAMP in biological samples.[18]

Methodology:

-

Reagent Preparation: Prepare standards with known concentrations of synthetic PAMP, a radiolabeled PAMP tracer (e.g., 125I-PAMP), and a specific PAMP primary antibody.[19][20][21]

-

Competitive Binding: In assay tubes, combine the sample or standard, a fixed amount of PAMP antibody, and a fixed amount of 125I-PAMP.[19]

-

Incubation: Incubate the mixture to allow for competitive binding of labeled and unlabeled PAMP to the antibody.

-

Separation of Bound and Free Tracer: Precipitate the antibody-bound complex using a secondary antibody (e.g., goat anti-rabbit IgG) and centrifugation.[19]

-

Radioactivity Measurement: Measure the radioactivity of the pelleted antibody-bound fraction using a gamma counter.

-

Standard Curve and Quantification: Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the PAMP standards. Determine the PAMP concentration in the samples by interpolating their radioactivity measurements on the standard curve.

Western Blot Analysis of Proadrenomedullin Processing

Objective: To detect and quantify proadrenomedullin and its processed fragments, including PAMP.[14]

Methodology:

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22][23][24][25]

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for proadrenomedullin or PAMP.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using a CCD camera-based imager.

-

Quantitative Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure accurate quantification of relative protein levels.[22][23][24]

Mass Spectrometry for PAMP Identification and Quantification

Objective: To definitively identify and quantify PAMP in complex biological samples using mass spectrometry.

Methodology:

-

Sample Preparation: Extract peptides from the biological sample as described in section 5.1.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides using reverse-phase liquid chromatography.

-

Introduce the eluted peptides into a mass spectrometer.

-

Perform tandem mass spectrometry (MS/MS) to fragment the peptides and obtain sequence information.

-

Identify PAMP by matching the experimental MS/MS spectrum to the theoretical fragmentation pattern of the PAMP sequence.

-

-

Quantitative Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Select specific precursor-product ion transitions that are unique to PAMP.[12][26][27][28][29]

-

Use a triple quadrupole mass spectrometer to selectively monitor these transitions.

-

Quantify PAMP by comparing the peak area of its specific transitions to that of a known amount of a stable isotope-labeled internal PAMP standard.

-

Conclusion

The processing of proadrenomedullin to PAMP is a key step in the generation of this important bioactive peptide. While prohormone convertases are the likely enzymatic players, further research is needed to pinpoint the specific enzymes and their cleavage sites. The distinct signaling pathways activated by PAMP through MrgX2 and ACKR3 highlight its multifaceted regulatory roles. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricacies of proadrenomedullin processing and PAMP's physiological and pathological significance. A deeper understanding of these processes holds promise for the development of novel diagnostics and therapeutics for a range of human diseases.

References

- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular evolution of proadrenomedullin N-terminal 20 peptide (PAMP): evidence for gene co-option - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Processing and Trafficking of a Prohormone Convertase 2 Active Site Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prohormone convertase 1 (PC1) processing and sorting: effect of PC1 propeptide and proSAAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of the prohormone convertase PC1(PC3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 8. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proadrenomedullin NH(2)-terminal 20 peptide (PAMP) and adrenomedullin bind to teratocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of different peptide fragments derived from proadrenomedullin on gene expression of adrenomedullin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phoenixbiotech.net [phoenixbiotech.net]

- 20. phoenixbiotech.net [phoenixbiotech.net]

- 21. phoenixbiotech.net [phoenixbiotech.net]

- 22. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 23. bio-rad.com [bio-rad.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. azurebiosystems.com [azurebiosystems.com]

- 26. lcms.cz [lcms.cz]

- 27. researchgate.net [researchgate.net]

- 28. UWPR [proteomicsresource.washington.edu]

- 29. youtube.com [youtube.com]

Methodological & Application

Proadrenomedullin (1-20) human ELISA kit protocol